Butylphosphine

説明

Significance of Butylphosphine Ligands in Advanced Synthetic and Catalytic Methodologies

Phosphine (B1218219) ligands are crucial in coordination chemistry and catalysis, forming stable complexes with transition metals and modulating their reactivity and selectivity. prochemonline.com Butylphosphines, particularly tri-tert-butylphosphine (B79228), are classified as electron-rich, bulky ligands that have revolutionized many catalytic processes. tcichemicals.com

Tri-n-butylphosphine (TBP), while less sterically hindered than its tert-butyl counterpart, also serves as a valuable ligand and catalyst. It is employed as a catalyst modifier in the industrial hydroformylation of alkenes. thermofisher.com Furthermore, it functions as a nucleophilic organobase catalyst for polymerization reactions, such as the polyaddition of diynes with diols or dithiols. mdpi.com

The tetrafluoroborate (B81430) salt of tri-tert-butylphosphine is also used as a stable, air-insensitive precursor that generates the active phosphine ligand in situ. thieme-connect.com This reagent is effective in copper-catalyzed reactions, such as the Chan-Lam N-arylation, for synthesizing complex indole (B1671886) derivatives. chemicalbook.com

Table 1: Properties of Common this compound Ligands

This table summarizes key properties of tri-n-butylphosphine and tri-tert-butylphosphine, highlighting the differences that dictate their catalytic applications.

| Property | Tri-n-butylphosphine ([CH₃(CH₂)₃]₃P) | Tri-tert-butylphosphine ([(CH₃)₃C]₃P) |

| CAS Number | 998-40-3 strem.com | 13716-12-6 strem.com |

| Molecular Weight | 202.32 g/mol sigmaaldrich.com | 202.32 g/mol strem.com |

| Physical Form | Colorless liquid strem.com | Colorless liquid to white solid strem.com |

| Cone Angle (θ) | 132° | 182° thieme-connect.com |

| Electronic Properties | Strong electron donor labinsights.nl | Very strong electron donor thieme-connect.com |

| Key Catalytic Role | Organocatalyst for polymerization; ligand in hydroformylation. thermofisher.commdpi.com | "Privileged ligand" for Pd-catalyzed cross-coupling reactions. researchgate.netresearchgate.net |

Overview of this compound's Role in Organometallic and Organic Chemistry Research

Beyond their celebrated role as ligands in catalysis, butylphosphines are versatile reagents in their own right within organometallic and organic chemistry.

In organic synthesis, tri-n-butylphosphine (TBP) is utilized as a potent reducing agent. thermofisher.com A notable application is the reduction of disulfide bonds in proteins, making it a valuable tool in biochemistry. ontosight.ai Tri-tert-butylphosphine has been identified as an efficient promoter for the nucleophilic trifluoromethylation of carbonyl compounds and imines using Ruppert's reagent (Me₃SiCF₃), providing a valuable method for synthesizing important fluorine-containing molecules. organic-chemistry.org Butylphosphines also serve as intermediates in the synthesis of other valuable chemical products, including phase transfer catalysts, flame retardants, and plasticizers. labinsights.nlthermofisher.com

In the realm of materials science, butylphosphines are finding new and important applications. Tri-n-butylphosphine has been used in the synthesis of nanomaterials such as quantum dots. ontosight.ai More recently, tert-butylphosphine (TBP) has emerged as a safer, less toxic alternative to phosphine gas for the chemical vapor deposition (CVD) of n-type phosphorus-doped diamonds. aip.orgaip.org These n-type diamonds are critical for developing quantum devices with long spin coherence times. aip.orgarxiv.org

The development of borane (B79455) complexes, such as borane di(tert-butyl)phosphine complex, has provided stable and easy-to-handle reagents that serve as powerful reducing agents and are used in coordination chemistry and the synthesis of pharmaceutical intermediates. chemimpex.com

Table 2: Selected Research Applications of this compound

This table details specific research findings where this compound compounds are instrumental.

| Application Area | Reaction Type | This compound Used | Research Finding |

| Cross-Coupling | Suzuki-Miyaura Coupling | Tri-tert-butylphosphine | Catalyst systems with P(t-Bu)₃ enable the coupling of challenging substrates like aryl chlorides at room temperature. nih.gov |

| Cross-Coupling | Heck Reaction | Tri-tert-butylphosphine | The Pd/P(t-Bu)₃ system allows for the stereoselective coupling of aryl chlorides with olefins. researchgate.net |

| Polymerization | Thiol-yne Polyaddition | Tri-n-butylphosphine | Catalyzes the efficient polymerization of ester-activated diynes and dithiols at ambient conditions to produce high molecular weight polymers. mdpi.com |

| Fluorination | Nucleophilic Trifluoromethylation | Tri-tert-butylphosphine | Acts as a highly efficient promoter for the trifluoromethylation of aldehydes and ketones, achieving high yields in short reaction times. organic-chemistry.org |

| Materials Science | n-Type Diamond Synthesis | tert-Butylphosphine | Serves as a less toxic phosphorus source in CVD to create n-type diamonds for quantum sensing applications. aip.orgaip.org |

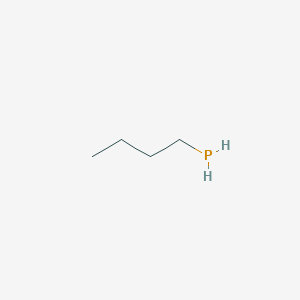

Structure

2D Structure

3D Structure

特性

分子式 |

C4H11P |

|---|---|

分子量 |

90.10 g/mol |

IUPAC名 |

butylphosphane |

InChI |

InChI=1S/C4H11P/c1-2-3-4-5/h2-5H2,1H3 |

InChIキー |

DLIJPAHLBJIQHE-UHFFFAOYSA-N |

正規SMILES |

CCCCP |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Butylphosphine and Its Derivatives

Alkylation and Grignard-Based Synthetic Routes to Butylphosphine

The preparation of this compound and its derivatives often relies on well-established yet powerful synthetic techniques, including alkylation and Grignard-based reactions. These methods provide reliable access to a variety of this compound compounds.

A common laboratory-scale synthesis of trithis compound (B147548) involves the reaction of a Grignard reagent, butylmagnesium chloride, with phosphorus trichloride. ontosight.aiwikipedia.org This approach allows for the controlled formation of the P-C bond. Similarly, di-tert-butylphosphine (B3029888) can be synthesized by reacting tert-butylmagnesium chloride with phosphorus trichloride. ontosight.ai The steric bulk of the tert-butyl groups significantly influences the compound's reactivity and stability. ontosight.ai Another route to trithis compound is the industrial-scale hydrophosphination of phosphine (B1218219) with 1-butene, which proceeds via a free-radical mechanism. wikipedia.org

Alkylation of phosphine precursors is another versatile strategy. For instance, di(1-adamantyl)-n-butylphosphine can be synthesized by reacting di-1-adamantyl chlorophosphine with n-butyllithium in tetrahydrofuran (B95107) (THF). chemicalbook.com This method resulted in a 48% yield of the desired product. chemicalbook.com

These fundamental synthetic routes are summarized in the table below:

| Product | Precursors | Reagents | Yield | Reference |

| Trithis compound | Butylmagnesium chloride, Phosphorus trichloride | - | - | ontosight.aiwikipedia.org |

| Di-tert-butylphosphine | tert-Butylmagnesium chloride, Phosphorus trichloride | - | - | ontosight.ai |

| Trithis compound | Phosphine, 1-Butene | - | - | wikipedia.org |

| Di(1-adamantyl)-n-butylphosphine | Di-1-adamantyl chlorophosphine | n-Butyllithium | 48% | chemicalbook.com |

Synthesis of Deuterated this compound Analogues for Mechanistic Studies

Deuterated compounds are invaluable tools for elucidating reaction mechanisms, and the synthesis of deuterated this compound analogues is no exception. These isotopically labeled molecules allow researchers to track the role of specific atoms and bonds during chemical transformations. pkusz.edu.cnrsc.orgrsc.orgresearchgate.netnih.gov

A notable example is the synthesis of deuterated tri-tert-butylphosphine (B79228) ([D₂₇]PᵗBu₃). researchgate.netstfc.ac.uk The procedure is an adaptation of the synthesis for the non-deuterated analogue, utilizing a Grignard intermediate. researchgate.net The synthesis of [D₉]tert-butyl chloride from commercially available deuterated starting materials is a key first step. researchgate.net The subsequent Grignard reaction to form [D₉]tBuMgCl requires careful control of reaction conditions to achieve high conversion. researchgate.net This methodology has been reported to provide significantly higher yields than other methods. stfc.ac.uk

The use of deuterated phosphines has been instrumental in various mechanistic studies. For example, deuterated water was used to probe the mechanism of the phosphine-mediated partial reduction of alkynes, showing deuterium (B1214612) incorporation at the alkene positions. rsc.org Similarly, deuterated solvents and reagents are employed to understand the intricacies of catalytic cycles, such as in palladium-catalyzed reactions where deuterated phosphine ligands can help to identify the rate-limiting steps and the nature of intermediates. rsc.orgresearchgate.net

Derivatization Strategies for Functionalized this compound Ligands

The versatility of this compound extends far beyond its simple alkyl forms. Derivatization strategies allow for the creation of a wide array of functionalized ligands with tailored electronic and steric properties, leading to enhanced performance in catalysis and materials science.

Synthesis of this compound-Borane Adducts and Investigation of their Reactivity

Phosphine-borane adducts are stable, air- and moisture-resistant compounds that serve as important intermediates and protected forms of phosphines. researchgate.net The borane (B79455) group can be readily removed, making these adducts valuable in synthesis. nih.gov

The synthesis of alkylphosphine-borane adducts can be achieved by reacting alkyldichlorophosphines with lithium borohydride (B1222165). acs.orgcranfield.ac.uk For example, n-butylphosphine-borane can be prepared from n-butyldichlorophosphine and lithium borohydride in diethyl ether. acs.orgcranfield.ac.uk These monomers can then be used in polymerization reactions to form poly(alkylphosphine-boranes). acs.orgcranfield.ac.uk The reactivity of these adducts is influenced by the substituents on the phosphorus atom; electron-withdrawing groups tend to increase reactivity towards dehydrocoupling. acs.org

The deprotection of phosphine-borane adducts is often accomplished by reaction with amines. researchgate.netnih.gov The kinetics of this borane transfer have been studied extensively, revealing a direct Sₙ2-like transfer process. nih.gov The rate of this deprotection is significantly affected by the nature of the phosphine, amine, and solvent. nih.gov For alkyl-rich phosphine-boranes, more reactive amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) in apolar solvents are often beneficial. nih.gov

Development and Synthesis of Ylide-Functionalized Phosphines (YPhos)

Ylide-functionalized phosphines, or YPhos ligands, represent a significant advancement in ligand design. sigmaaldrich.comnih.govresearchgate.netsigmaaldrich.com These ligands possess a ylide substituent directly attached to the phosphorus atom, resulting in exceptionally electron-rich compounds with strong donor properties. nih.govresearchgate.net This enhanced electron-donating ability surpasses that of many classical phosphines and even N-heterocyclic carbenes (NHCs). nih.govresearchgate.netrsc.org

The synthesis of YPhos ligands is modular, allowing for a wide range of steric and electronic properties to be accessed. researchgate.netumicore.comresearchgate.net One common synthetic route involves the reaction of a phosphine with an alkyl halide to form a phosphonium (B103445) salt, which is then deprotonated with a strong base to generate the ylide. sigmaaldrich.com Another approach involves the reaction of a metallated ylide with a halophosphine. researchgate.net

YPhos ligands have demonstrated remarkable performance in various palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig aminations and the coupling of organolithium, magnesium, and zinc reagents. sigmaaldrich.comumicore.comnih.gov Their high activity allows for reactions to proceed under mild conditions with low catalyst loadings, contributing to more sustainable chemical processes. umicore.comumicore.com

| YPhos Ligand Type | Key Synthetic Feature | Application Highlight | Reference |

| keYPhos™ | Methyl group on ylide backbone | Pd-catalyzed coupling of aryl chlorides with amines at room temperature. | sigmaaldrich.com |

| joYPhos™ | Phenyl group on ylide substituent | Buchwald-Hartwig aminations and direct coupling of alkyllithium reagents with aryl chlorides. | sigmaaldrich.com |

Synthesis of Polymer-Supported this compound Catalysts

Immobilizing homogeneous catalysts on solid supports offers significant advantages, including ease of separation, catalyst recycling, and suitability for continuous flow processes. tcichemicals.commdpi.combeilstein-journals.orgacs.orggoogle.com Various strategies have been developed to create polymer-supported this compound catalysts.

One approach involves the covalent attachment of a phosphine ligand to a polymer backbone. For example, a phosphine ligand can be functionalized with a triethoxysilyl group, which can then be immobilized on silica (B1680970) or other metal oxide surfaces through silane (B1218182) coupling. tcichemicals.com This method allows for the creation of robust heterogeneous catalysts.

Another strategy is the non-covalent immobilization of a catalyst onto a support. This can be achieved through ionic interactions, where a charged catalyst is anchored to an ion-exchange resin. mdpi.com For instance, an iridium-NHC-phosphine catalyst has been successfully immobilized on an anion-exchange resin. mdpi.com

The co-immobilization of a catalyst and a co-catalyst or promoter on the same support can lead to synergistic effects and enhanced catalytic activity. tcichemicals.com For example, a palladium-bisphosphine complex and a strong organic base (DABCO) have been co-immobilized on a silica surface, resulting in a highly efficient catalyst for allylation reactions. tcichemicals.com These supported catalysts have shown promise in a variety of reactions, including hydrogenation and cross-coupling. mdpi.combeilstein-journals.org

Coordination Chemistry of Butylphosphine Ligands

Fundamental Coordination Modes and Geometries in Metal Complexes

Butylphosphine ligands, like other phosphines, primarily coordinate to metal centers through the lone pair of electrons on the phosphorus atom. researchgate.net They can act as monodentate, bidentate, or polydentate ligands, depending on the number of phosphorus atoms in the ligand capable of binding to a metal. researchgate.net

Monodentate Coordination: In this mode, a single this compound ligand binds to a metal center. researchgate.net Tri-n-butylphosphine and tri-tert-butylphosphine (B79228) are common examples of monodentate phosphine (B1218219) ligands. researchgate.net The coordination geometry around the metal is highly dependent on the steric bulk of the butyl groups. For instance, the large cone angle of tri-tert-butylphosphine (182°) often leads to complexes with low coordination numbers and can enforce specific geometries, such as the linear geometry observed in some two-coordinate gold(I) complexes. nih.gov

Bidentate and Polydentate Coordination: Ligands containing two or more this compound moieties connected by a backbone can chelate to a single metal center or bridge multiple metal centers. The length and flexibility of the linker between the phosphino (B1201336) groups are critical in determining the bite angle and the stability of the resulting chelate rings. For example, a tridentate, dianionic biphenolate phosphine ligand carrying a phosphorus-bound tert-butyl group, [tBu-OPO]²⁻, has been shown to coordinate to Group 4 metals in a facial manner. nih.govmdpi.com

The geometry of metal complexes with this compound ligands can vary significantly. Common geometries include linear, trigonal planar, tetrahedral, square planar, and octahedral configurations. The bulky nature of tert-butyl groups can stabilize coordinatively unsaturated species and influence the reactivity of the metal center. researchgate.net

Coordination with Alkali Metals

Similarly, the reaction of H₂[tBu-OPO] with sodium hydride (NaH) or potassium hydride (KH) yields the corresponding sodium and potassium complexes. acs.org The sodium complex also forms a dimeric structure, but the two monomeric units are linked by a bridging 1,2-dimethoxyethane (B42094) (DME) molecule. acs.org The potassium complex, on the other hand, shows a distinct coordination mode where one of the potassium atoms is π-bound to an aryl ring of the ligand backbone, in addition to coordination by the heteroatoms. acs.org

Coordination with Transition Metals

Palladium complexes of this compound ligands are widely used as catalysts in cross-coupling reactions. Bis(tri-tert-butylphosphine)palladium(0) (B44361) (Pd[P(t-Bu)₃]₂) is a particularly important catalyst, synthesized by the reduction of a Pd(II) precursor in the presence of tri-tert-butylphosphine. d-nb.info This complex is highly air- and moisture-sensitive and features a palladium(0) center stabilized by two bulky phosphine ligands. d-nb.info The large steric hindrance provided by the tri-tert-butylphosphine ligands is crucial for the stability and reactivity of the complex, enabling its use in challenging coupling reactions involving sterically demanding substrates and aryl chlorides. nih.gov

The synthesis of mixed palladium(II) complexes bearing N-heterocyclic carbenes (NHCs) and trialkylphosphines, such as [NHC(R₂)]Pd(PR'₃)I₂ where R' can be tert-butyl, has been reported. chemrxiv.org The crystal structure of trans-diiodo(1,3-di-tert-butylimidazolin-2-ylidene)(triphenylphosphino)palladium(II) reveals a square-planar geometry around the palladium center. chemrxiv.org The stability of these mixed-ligand complexes allows for their application as catalysts in various cross-coupling reactions. chemrxiv.org

A series of sterically hindered alkyl(tri-tert-butyl)phosphonium salts have been synthesized and used as stabilizers for the formation of palladium nanoparticles (PdNPs). tandfonline.com These PdNPs, stabilized by phosphonium (B103445) salts derived from tri-tert-butylphosphine, exhibit high catalytic activity in Suzuki cross-coupling reactions. tandfonline.com

Table 1: Selected Palladium-Butylphosphine Complexes and Their Properties

| Complex | Synthesis Method | Key Structural Features | Application |

| Pd[P(t-Bu)₃]₂ | Reduction of Pd(II) precursor with P(t-Bu)₃ d-nb.info | Pd(0) center with two bulky phosphine ligands d-nb.info | Catalyst in cross-coupling reactions d-nb.info |

| trans-[NHC(t-Bu₂)]Pd(PPh₃)I₂ | Reaction of Pd(II) precursor with NHC and phosphine ligands chemrxiv.org | Square-planar Pd(II) center chemrxiv.org | Catalyst in cross-coupling reactions chemrxiv.org |

| PdNPs stabilized by [R-P(t-Bu)₃]⁺ | Reduction of palladium acetate (B1210297) in the presence of phosphonium salt tandfonline.com | Small average size with narrow distribution tandfonline.com | Catalyst for Suzuki cross-coupling tandfonline.com |

Gold(I) complexes containing this compound ligands have been synthesized and characterized, often exhibiting linear coordination geometry. Chloro(tri-tert-butylphosphine)gold(I) ([AuCl(P(t-Bu)₃)]) is a classic example, featuring a two-coordinate gold(I) center linearly bonded to a chloride ion and a tri-tert-butylphosphine ligand. The Au-P bond length in such complexes is typically around 2.2-2.3 Å. The bulky tert-butyl groups provide steric protection to the gold center.

New gold(I) complexes containing tri-tert-butylphosphine and dialkyl dithiocarbamate (B8719985) ligands have also been synthesized and characterized by various spectroscopic techniques, including FTIR and NMR. google.com These complexes have shown significant in vitro cytotoxic effects against several human cancer cell lines. google.com

The reaction of [AuCl(tht)] (tht = tetrahydrothiophene) with the ylide Ph₃P=CHC(O)NMe₂ can lead to the formation of gold(I) complexes. d-nb.info Further reaction of phosphonium salts with [Au(acac)(PPh₃)] can yield dinuclear gold(I) complexes like [(AuPPh₃)₂{µ-C(PPh₃)C(O)NMe₂}]ClO₄, which has been structurally characterized by X-ray diffraction, revealing an Au-Au bond length of 2.938(1) Å. rsc.org

Copper complexes with this compound ligands are of interest for their catalytic activities. A notable example is the copper phosphido cluster Cu₄(μ-PPh₂)₄(PᵗBu₃)₂, which has been synthesized and structurally characterized. rsc.orgrug.nl This compound has been shown to act as a pre-catalyst for hydrophosphination reactions. rsc.orgrug.nl Mechanistic studies on copper(I)-catalyzed hydrophosphination suggest that a ligand-to-metal charge transfer (LMCT) from the phosphido ligand can weaken the Cu-P bond, thereby accelerating the insertion step under photocatalytic conditions. semanticscholar.orgnsf.gov

While specific examples of cyclometalated copper structures with simple this compound ligands are less common in the provided context, the broader field of cyclometalation involves the formation of a chelate ring containing a carbon-metal bond. This is a common motif in organometallic chemistry and can be anticipated with appropriately functionalized this compound ligands.

The coordination chemistry of this compound ligands with ruthenium is extensive, leading to a variety of mononuclear and polynuclear complexes. The reaction of Pd(PBuᵗ₃)₂ with Ru(CO)₅ yields the dipalladium-diruthenium cluster complex Ru₂(CO)₉[Pd(PBuᵗ₃)]₂. mdpi.com This complex contains a diruthenium group with bridging Pd(PBuᵗ₃) groups. mdpi.com

A dinuclear ruthenium(I) complex, bis[μ-acetatodicarbonyl(di-tert-butylphosphine)ruthenium(I)], is formed from the reaction of Ru₃(CO)₁₂ with di-tert-butylphosphine (B3029888) and acetic acid. mdpi.com Its crystal structure reveals a Ru-Ru bond of 2.735(1) Å bridged by two cis acetate groups, with the two di-tert-butylphosphine ligands in axial positions trans to the metal-metal bond. mdpi.com

Ruthenium(II) porphyrin complexes with tri-n-butylphosphine as an axial ligand have been synthesized and characterized. researchgate.net An example is (octaethylporphinato)bis(tri-n-butylphosphine)ruthenium(II). researchgate.net Additionally, a mixed-valence ruthenium(II)-ruthenium(III) complex, tri-μ-chloro-dichlorotetrakis(tri-n-butylphosphine)diruthenium, has been structurally characterized, showing two ruthenium coordination octahedra. acs.org

Group 4 Metal Complexes

The coordination chemistry of this compound ligands with Group 4 metals (titanium, zirconium, and hafnium) has been explored, often utilizing multidentate ligands that incorporate a phosphine moiety to enhance complex stability.

Research has described the synthesis of Group 4 complexes supported by a tridentate, dianionic biphenolate phosphine ligand featuring a phosphorus-bound tert-butyl group, specifically 2,2′-tert-butylphosphino-bis(4,6-di-tert-butylphenolate) ([tBu-OPO]2−). acs.orgnih.gov

For titanium, metathetical reactions of {[tBu-OPO]Li2(DME)}2 with TiCl4(THF)2 can selectively produce either the mono-ligated complex [tBu-OPO]TiCl2(THF) or the bis-ligated complex Ti[tBu-OPO]2, depending on the stoichiometry. acs.orgnih.gov Furthermore, protonolysis of Ti(OiPr)4 with the free ligand H2[tBu-OPO] also cleanly yields either Ti[tBu-OPO]2 or the diisopropoxide complex [tBu-OPO]Ti(OiPr)2. acs.orgnih.gov

In contrast, analogous reactions with zirconium and hafnium chlorides, specifically ZrCl4(THF)2 and HfCl4(THF)2, selectively yield the bis-ligated complexes M[tBu-OPO]2 (where M = Zr, Hf), regardless of the starting material stoichiometry. acs.orgnih.gov The mono-ligated dichloride complexes of zirconium and hafnium, [tBu-OPO]MCl2(THF), can be obtained via comproportionation of the bis-ligated complexes with the respective metal tetrachlorides. acs.orgnih.gov These dichloride complexes can be further functionalized, for example, by treatment with sodium tert-butoxide to generate the corresponding di-tert-butoxide complexes. acs.orgnih.gov

The synthetic outcomes for these complexes highlight a significant influence of the phosphorus substituent. The use of a tert-butyl group on the phosphine, as opposed to a phenyl group, has been shown to have a profound effect on the conformation of the resulting complexes. nih.gov

Interactive Data Table: Synthesis of Group 4 Metal Complexes with a this compound-Containing Ligand

| Metal | Precursor | Reagent | Stoichiometry (Ligand:Metal) | Product | Reference |

| Titanium | TiCl4(THF)2 | {[tBu-OPO]Li2(DME)}2 | 2:1 | [tBu-OPO]TiCl2(THF) | acs.orgnih.gov |

| Titanium | TiCl4(THF)2 | {[tBu-OPO]Li2(DME)}2 | 1:1 | Ti[tBu-OPO]2 | acs.orgnih.gov |

| Titanium | Ti(OiPr)4 | H2[tBu-OPO] | 1:1 | Ti[tBu-OPO]2 | acs.orgnih.gov |

| Titanium | Ti(OiPr)4 | H2[tBu-OPO] | 2:1 | [tBu-OPO]Ti(OiPr)2 | acs.orgnih.gov |

| Zirconium | ZrCl4(THF)2 | {[tBu-OPO]Li2(DME)}2 | N/A | M[tBu-OPO]2 | acs.orgnih.gov |

| Hafnium | HfCl4(THF)2 | {[tBu-OPO]Li2(DME)}2 | N/A | M[tBu-OPO]2 | acs.orgnih.gov |

Group 10 Metal Complexes

This compound ligands, particularly bulky variants like tri-tert-butylphosphine, are widely used in the coordination chemistry of Group 10 metals (nickel, palladium, and platinum), often yielding catalysts for a variety of organic transformations.

Nickel: Tri-n-butylphosphine has been shown to react with bis(O-dialkyl dithiophosphato)nickel(II) complexes to form five-coordinate adducts. rsc.org Additionally, trithis compound (B147548) reacts with olefin(tetramethyl-1,4-benzoquinone)nickel(0) complexes to yield bis(trithis compound)(tetramethyl-1,4-benzoquinone)nickel. rsc.org The synthesis of mixed ligand complexes of nickel(II) with 4-aminoantipyrine (B1666024) and trithis compound has also been reported, resulting in complexes with the general formula [Ni(4-AAP)2(PBu3)2]Cl2. uobaghdad.edu.iq

Palladium: The complex bis(tri-tert-butylphosphine)palladium(0), [Pd(P(tBu)3)2], is a key species in palladium chemistry. Its structure has been determined by X-ray crystallography, revealing a centrosymmetric molecule with the palladium atom at a center of symmetry and a P-Pd-P angle of 180.0°. iucr.org This linear geometry is a consequence of the steric bulk of the tri-tert-butylphosphine ligands. iucr.org This complex is a common catalyst and precatalyst in numerous cross-coupling reactions. The synthesis typically involves the reduction of a Pd(II) precursor in the presence of the phosphine ligand.

Platinum: The coordination chemistry of butylphosphines with platinum is also well-developed. For instance, the reaction of trans-PtCl2(PHBut2)2 with sodium borohydride (B1222165) yields dinuclear platinum(II) hydrido complexes with bridging phosphide (B1233454) ligands. rsc.org The preparation of bis(tri-tert-butylphosphine)hydridoplatinum(II) complexes has also been described. acs.org

Interactive Data Table: Examples of Group 10 Metal Complexes with this compound Ligands

| Metal | This compound Ligand | Complex Formula | Key Features | Reference |

| Nickel | Tri-n-butylphosphine | [Ni{S2P(OR)2}2(PBu3)] | Five-coordinate adduct | rsc.org |

| Nickel | Trithis compound | [Ni(TM-1,4-BQ)(PBu3)2] | Product of olefin displacement | rsc.org |

| Palladium | Tri-tert-butylphosphine | [Pd(P(tBu)3)2] | Linear, centrosymmetric structure | iucr.org |

| Platinum | Di-tert-butylphosphine | cis-Pt2(H)2(PHBut2)2(μ-H)(μ-PBut2) | Dinuclear hydrido complex | rsc.org |

Influence of Steric and Electronic Properties of this compound on Metal Coordination

The coordination of this compound ligands to metal centers is profoundly influenced by their steric and electronic properties. These properties can be quantified by parameters such as the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (TEP) for electronics. libretexts.orgwikipedia.org

Steric Properties: The steric bulk of a phosphine ligand is described by its cone angle, which measures the spatial demand of the ligand around the phosphorus atom. libretexts.org Butylphosphines can have significantly different steric profiles depending on the isomer of the butyl group. Tri-tert-butylphosphine (P(tBu)3) is one of the bulkiest monodentate phosphines, with a cone angle of 182°. chemicalbook.com This large steric demand promotes the formation of low-coordinate metal complexes and can enhance the rate of reductive elimination from a metal center by favoring less crowded transition states. chemicalbook.com The bulky tert-butyl groups create a sterically protected environment that can stabilize the metal center. In contrast, less bulky butylphosphines like tri-n-butylphosphine will have a smaller cone angle, allowing for higher coordination numbers at the metal center.

Electronic Properties: The electronic nature of a phosphine ligand, its ability to donate or withdraw electron density from the metal center, is quantified by the Tolman electronic parameter (TEP). wikipedia.org The TEP is determined from the C-O stretching frequency in [Ni(CO)3L] complexes. wikipedia.org More strongly electron-donating phosphines lead to a more electron-rich metal center, which results in increased π-backbonding to the CO ligands and a lower ν(CO) stretching frequency. libretexts.orgwikipedia.org

Trialkylphosphines, such as butylphosphines, are strong σ-donors. libretexts.org Tri-tert-butylphosphine is a very strong electron-donating ligand, with a TEP of 2056.1 cm⁻¹. wikipedia.org This strong electron-donating ability increases the electron density on the metal, which can facilitate key catalytic steps like oxidative addition. chemicalbook.com The electronic properties of butylphosphines are influenced by the nature of the butyl group, with the electron-donating ability generally following the order tert-butyl > iso-butyl > sec-butyl > n-butyl.

The combination of significant steric bulk and strong electron-donating character makes ligands like tri-tert-butylphosphine particularly effective in catalysis, enabling reactions with challenging substrates under mild conditions. chemicalbook.com

Interactive Data Table: Steric and Electronic Parameters of Selected Phosphine Ligands

| Phosphine Ligand | Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Reference |

| P(t-Bu)3 | 182° | 2056.1 | wikipedia.orgchemicalbook.com |

| P(n-Bu)3 | 132° | 2060.3 | N/A |

| PMe3 | 118° | 2064.1 | wikipedia.org |

| PPh3 | 145° | 2068.9 | wikipedia.org |

| P(OPh)3 | 128° | 2085.3 | N/A |

Catalytic Applications of Butylphosphine in Organic Transformations

Cross-Coupling Reactions

Palladium catalysts supported by butylphosphine ligands have demonstrated remarkable efficacy in a range of cross-coupling reactions, significantly expanding their scope and utility.

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been significantly advanced by the use of this compound ligands. The bulky and electron-rich nature of tri-tert-butylphosphine (B79228) (P(t-Bu)₃) has proven to be highly effective in promoting the oxidative addition of palladium to aryl chlorides, which are often challenging substrates for this reaction. nih.govmit.edu Catalyst systems such as Pd₂(dba)₃/P(t-Bu)₃ have enabled the coupling of aryl chlorides with arylboronic acids under relatively mild conditions. mit.edu A notable advancement was the development of a protocol using potassium fluoride (B91410) (KF) as the base, which allowed for the Suzuki reaction of electron-deficient aryl chlorides to proceed at room temperature. mit.edu

The robustness of palladium/tri-tert-butylphosphine catalyst systems is further highlighted by their ability to couple hindered substrates and unactivated vinyl chlorides, achieving high turnover numbers. mit.edu For instance, the Pd/P(t-Bu)₃ system has been successfully employed in the room-temperature Suzuki reactions of various aryl bromides and iodides. nih.gov The unique reactivity of this catalyst system also permits selective cross-couplings, as will be discussed later. While effective for aryl halides, the Pd/P(t-Bu)₃ catalyst is less efficient for the coupling of aryl triflates. nih.gov

Table 1: Selected Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling using this compound Ligands

| Aryl Halide/Triflate | Coupling Partner | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 80 | 94 | mit.edu |

| 4-Chloroacetophenone | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Room Temp. | 98 | mit.edu |

| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Room Temp. | 98 | nih.gov |

| 1-Iodo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Room Temp. | 97 | nih.gov |

| 4-tert-Butylphenyl triflate | Phenylboronic acid | Pd/P(t-Bu)₃ | K₃PO₄ | Room Temp. | <5 | nih.gov |

Prior to the implementation of this compound ligands, the palladium-catalyzed Stille coupling of unactivated aryl chlorides was largely unsuccessful. mit.edu The development of a catalyst system comprising palladium and tri-tert-butylphosphine, in conjunction with a fluoride activation strategy, provided the first general method for this transformation. mit.eduorgsyn.org This breakthrough has significantly broadened the scope of the Stille reaction, enabling the synthesis of sterically hindered biaryls, including tetra-ortho-substituted derivatives. mit.eduacs.org

The Pd/P(t-Bu)₃ catalyst is not only effective for aryl chlorides but also serves as a highly active catalyst for the Stille reactions of aryl bromides, facilitating the first general method for these couplings at room temperature. nih.govacs.org The use of the commercially available and air-stable complex, bis(tri-tert-butylphosphine)palladium(0) (B44361) [Pd(P(t-Bu)₃)₂], adds to the user-friendliness of this methodology. acs.orgthieme-connect.de

Table 2: Palladium/Tri-tert-butylphosphine Catalyzed Stille Coupling of Aryl Chlorides

| Aryl Chloride | Organotin Reagent | Catalyst System | Additive | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | 2-(Tributylstannyl)furan | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | 100 | 95 | mit.edu |

| 2-Chlorotoluene | Phenyltributyltin | Pd(P(t-Bu)₃)₂ | CsF | 100 | 89 | acs.org |

| 4-Chloroanisole | Vinyltributyltin | Pd(P(t-Bu)₃)₂ | CsF | 100 | 93 | acs.org |

| 1-Chloronaphthalene | Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | 100 | 96 | orgsyn.org |

The Heck reaction has also benefited immensely from the application of this compound ligands. The palladium/tri-tert-butylphosphine system has been established as a versatile catalyst for the Heck reaction of a wide array of aryl chlorides, including those that are deactivated or ortho-substituted. nih.govorgsyn.org While reactions with unactivated aryl chlorides may require elevated temperatures, the use of N-methyldicyclohexylamine (Cy₂NMe) as a base allows for the coupling of various aryl bromides at room temperature. nih.govmit.edu This improved protocol also facilitated the first room-temperature Heck couplings of activated aryl chlorides. mit.edu

The catalyst system often exhibits high E:Z selectivity in the formation of the olefinic product. nih.gov The practicality of this method is underscored by the fact that it does not typically necessitate rigorously purified reagents or solvents, and the palladium and phosphine (B1218219) sources are commercially available and can be handled in air. orgsyn.org

Table 3: Heck Reactions of Aryl Halides Catalyzed by Palladium/Tri-tert-butylphosphine

| Aryl Halide | Olefin | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | 100 | 93 | nih.gov |

| 1-Bromo-4-fluorobenzene | n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Room Temp. | 95 | nih.gov |

| 4-Bromoacetophenone | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Room Temp. | 94 | nih.gov |

| Chlorobenzene | Butyl methacrylate (B99206) | Pd[P(t-Bu)₃]₂ | Cy₂NMe | 100 | 85 | orgsyn.org |

The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, was significantly advanced in 1998 with the use of P(t-Bu)₃ as a ligand for the palladium catalyst. researchgate.net This development enabled the amination of aryl halides under milder conditions. Research has shown that palladium catalysts in combination with bulky trialkylphosphines are effective for a broad spectrum of amination reactions. nih.gov For instance, the use of a 1:1 ratio of palladium to P(t-Bu)₃ allows for the coupling of aryl bromides and chlorides at room temperature or slightly above. nih.gov

Further studies have explored other bulky alkylphosphines. Di(tert-butyl)neopentylphosphine (DTBNpP), which has a larger cone angle than tri(tert-butyl)phosphine (TTBP), has shown comparable or even superior activity for the amination of aryl bromides under mild conditions. acs.orgnih.gov Conversely, the stronger electron-donating ability of TTBP may contribute to its higher efficacy in the amination of aryl chlorides at elevated temperatures. acs.org

Table 4: Comparison of this compound Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline

| Ligand | Catalyst Precursor | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tri(tert-butyl)phosphine (TTBP) | Pd(OAc)₂ | NaOtBu | 100 | 95 | acs.org |

| Di(tert-butyl)neopentylphosphine (DTBNpP) | Pd(OAc)₂ | NaOtBu | 100 | 92 | acs.org |

The catalytic prowess of this compound-ligated palladium extends to the arylation of hydrosiloxanes. The complex bis(tri-tert-butylphosphine)palladium(0) has been identified as an effective catalyst for this transformation. thieme-connect.de This reaction is a key step in the synthesis of various organosilicon compounds, which have widespread applications in materials science and organic synthesis. The bulky and electron-rich nature of the tri-tert-butylphosphine ligand is crucial for promoting the catalytic cycle, which involves the oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation with the hydrosiloxane and subsequent reductive elimination.

A significant advantage of the palladium/tri-tert-butylphosphine catalyst system is its ability to effect selective cross-coupling reactions. nih.gov Specifically, this system demonstrates a remarkable preference for the activation of an aryl chloride C-Cl bond over an aryl triflate C-OTf bond. nih.govmit.edu This chemoselectivity is attributed to the relative inertness of aryl triflates towards the Pd/P(t-Bu)₃ catalyst. nih.gov

This unique selectivity allows for the functionalization of molecules containing both an aryl chloride and an aryl triflate moiety at the chloride position, leaving the triflate group intact for subsequent transformations. This has been demonstrated in both Suzuki-Miyaura and Stille couplings, providing a powerful tool for the synthesis of complex, multifunctional molecules. nih.govmit.eduacs.org For example, in a Stille reaction, an aryl chloride can be coupled in the presence of an aryl triflate with high selectivity. acs.org

Polymerization Catalysis

This compound and its derivatives also play a significant role in the field of polymerization, acting as both metal-free organocatalysts and as crucial ligands in transition metal-catalyzed polymerization processes.

1 Metal-Free Organobase Catalyzed Polymerization of Alkynyl-Based Monomers

In a shift away from traditional metal-based catalysts for polymerization, organocatalysis has emerged as a powerful, metal-free alternative. mdpi.comresearchgate.net Tri-n-butylphosphine (n-Bu3P) has been identified as an effective nucleophilic organobase catalyst for the polymerization of certain alkynyl-based monomers. mdpi.comresearchgate.net

In 1995, it was first reported that n-Bu3P could catalyze the polyaddition of ester-activated diynes with diols. mdpi.com Although requiring a relatively high catalyst loading (20 mol%), this represented the first instance of using this method for the polymerization of alkynes and alcohols. mdpi.comresearchgate.net The mechanism involves the nucleophilic attack of the phosphine on the activated alkyne, generating a zwitterionic intermediate that facilitates the polymerization process.

Shortly thereafter, the same research group demonstrated that n-Bu3P could also effectively catalyze the polymerization of ester-activated diynes with dithiols. mdpi.com This thiol-yne polymerization proceeded efficiently at ambient conditions, producing polymers with high molecular weights (Mn up to 20,700) in a short period. mdpi.comresearchgate.net This method stands out for its simplicity, efficiency, and mild reaction conditions. mdpi.com

The table below summarizes the pioneering work on n-Bu3P-catalyzed polymerization.

| Monomer 1 | Monomer 2 | Catalyst | Polymer Molecular Weight (Mn) | Reference |

| Ester-activated diyne | Diol | n-Bu3P (20 mol%) | - | mdpi.comresearchgate.net |

| Ester-activated diyne | Dithiol | n-Bu3P | 20,700 | mdpi.comresearchgate.net |

2 this compound in Olefin Polymerization Catalysis

The polymerization of olefins, such as ethylene (B1197577) and propylene, is a cornerstone of the polymer industry, traditionally dominated by Ziegler-Natta and other early transition metal catalysts. wikipedia.orglibretexts.org However, late transition metal catalysts, particularly those of nickel and palladium, have garnered significant interest due to their higher tolerance for functional groups and their ability to produce polymers with unique microstructures. d-nb.infomdpi.com In this area, this compound ligands have been shown to be effective in modifying the catalytic properties of these late transition metal complexes.

For example, Ni(II) complexes bearing α-phosphine imine hybrid ligands, including those with di-tert-butylphosphine (B3029888) moieties, have been studied for ethylene polymerization upon activation with methylaluminoxane (B55162) (MAO). researchgate.net The polyethylene (B3416737) produced by these catalysts was found to be highly branched. researchgate.net The steric bulk of the di-tert-butylphosphine group, when compared to a less bulky diphenylphosphine (B32561) group on a similar catalyst, resulted in the formation of higher molecular weight polyethylene, highlighting the significant influence of the ligand structure on the polymer properties. researchgate.net

Furthermore, Group 4 metal complexes, which are the basis of many Ziegler-Natta catalysts, have also been modified with this compound-containing ligands. acs.org For instance, titanium and zirconium complexes with a tert-butylphosphine-bridged biphenolate ligand have been synthesized and investigated for their utility in olefin polymerization. acs.org The design of such chelating ligands is a key strategy for controlling polymer molecular weight and microstructure. acs.org

This compound in Suzuki Polycondensation for Polymer Synthesis

The Suzuki polycondensation (SPC) reaction is a powerful method for synthesizing conjugated polymers, which are essential materials in the field of organic electronics. The efficiency and properties of the resulting polymers are highly dependent on the catalyst system employed, particularly the phosphine ligand coordinated to the palladium center. Tri(tert-butyl)phosphine has emerged as a notable ligand in this context, enabling the synthesis of high molecular weight polymers and offering advantages in controlling the polymerization process.

In the synthesis of poly(m-phenylene)s using an AB-type monomer, conventional catalysts like Pd[P(p-Tol)3]3 resulted in only oligomeric products due to side reactions. However, the use of a more robust catalyst system is crucial. While the primary focus of some studies has been on ligands like SPhos, the underlying principle involves using sterically demanding and electron-rich phosphines to promote efficient catalysis. google.com

Research has shown that a palladium/tri(tert-butyl)phosphine (Pd/PtBu3) catalyst system can be highly effective for Suzuki polycondensation. This system has been observed to outperform conventional catalysts in certain instances. For example, in the AB-type polymerization of specific monomers, a Pd/PtBu3 catalyst demonstrated a chain-growth mechanism, allowing for the formation of high molecular weight polymers. d-nb.info The polymerization of a fluorene-based monomer using an in-situ-forming Pd/PtBu3 catalyst resulted in the formation of high molecular weight polyfluorene, particularly at higher catalyst loadings. d-nb.info

Furthermore, controlled Suzuki cross-coupling polymerizations of AB-type monomers have been achieved using ArPd(t-Bu3P)X complexes as initiators. These polymerizations proceed via a chain-growth mechanism. The use of in-situ generated ArPd(t-Bu3P)X complexes has been found to be generally more effective as initiators. An additional amount of t-Bu3P in the initiator system can contribute to achieving polymers with narrow polydispersity indices by stabilizing the Pd(0) species. researchgate.net The development of a general catalyst system for room-temperature Suzuki cross-coupling polymerization has been a significant advancement, with bis(tri-tert-butylphosphine)palladium(0) being a key player. google.com

The synthesis of a carbazole-based copolymer for use as a hole conductor in organic light-emitting diodes (OLEDs) has also benefited from these findings, showcasing the practical applications of this compound ligands in creating materials for electronic devices. epa.gov

Hydroformylation Reactions

Hydroformylation, or the "oxo" process, is a fundamental industrial reaction that converts alkenes into aldehydes through the addition of a formyl group and a hydrogen atom. The catalyst, typically a rhodium complex, and the phosphine ligand are critical in determining the reaction's rate and, most importantly, its regioselectivity—the preference for the linear (n) versus the branched (iso) aldehyde product.

Rhodium-Catalyzed Hydroformylation Processes

Rhodium complexes are highly active catalysts for hydroformylation, operating under milder conditions than their cobalt-based counterparts. wikipedia.org The choice of phosphine ligand is paramount in tuning the catalyst's performance. While triphenylphosphine (B44618) has been a common ligand, the use of alkylphosphines like trithis compound (B147548) has been noted since the early development of the process to improve the selectivity of cobalt-catalyzed hydroformylation. wikipedia.org

In rhodium-catalyzed systems, various phosphine ligands have been studied to optimize the reaction. A detailed investigation into the hydroformylation of allyl alcohol, a potential route to 1,4-butanediol, explored the effects of different phosphine ligands, including trithis compound. The study aimed to control product distribution and selectivity under varying conditions of pressure, temperature, and H2/CO ratio. researchgate.net

The Shell process, for instance, utilizes cobalt complexes modified with phosphine ligands for the hydroformylation of C7–C14 olefins to produce fatty alcohols, demonstrating the industrial relevance of phosphine-modified catalysts. wikipedia.org Although many industrial processes have adopted triphenylphosphine-based rhodium catalysts, research continues into more effective ligand systems. Recent studies have explored self-assembling phosphines and cage ligands to enhance catalyst performance. rsc.orgrsc.org

Regioselectivity and Ligand Design in Hydroformylation

The regioselectivity of hydroformylation is a key challenge, with the linear aldehyde often being the more desired product. The steric and electronic properties of the phosphine ligand play a crucial role in directing the addition of the formyl group. Generally, bulky ligands favor the formation of the linear aldehyde.

The design of phosphine ligands is central to controlling regioselectivity. For instance, in the hydroformylation of styrene, mono-trivalent phosphine ligands have been extensively studied to selectively produce the branched aldehyde. mdpi.com However, achieving high regioselectivity often comes at the cost of reaction rate.

Supramolecular strategies in ligand design have emerged as a powerful tool to control both activity and selectivity. By creating self-assembled bidentate ligands through hydrogen bonding, it is possible to influence the geometry around the rhodium center and thus steer the regioselectivity. These approaches have led to high selectivity for either the branched or the linear aldehyde, depending on the specific ligand system. acs.orgnih.gov For example, the regioselectivity in the hydroformylation of 1-octene (B94956) using a rhodium catalyst was shown to be influenced by the concentration of the phosphite (B83602) ligand, which affects the coordination equilibrium of the active catalytic species. scialert.net

The development of ligands that can achieve high regioselectivity under mild conditions remains an active area of research. The interplay between the ligand's steric bulk, its electronic properties, and the reaction conditions is a delicate balance that must be optimized for each specific substrate.

Nucleophilic Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF3) group into organic molecules is of significant interest in medicinal and agricultural chemistry due to the unique properties it imparts. Nucleophilic trifluoromethylation using Ruppert's reagent, (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), is a prominent method for this transformation. The efficiency of this reaction can be dramatically enhanced by the use of a suitable catalyst.

Tri-tert-butylphosphine (P(t-Bu)3) has been identified as a highly efficient promoter for the nucleophilic trifluoromethylation of a wide range of carbonyl compounds. organic-chemistry.orgthieme-connect.com A catalytic system of P(t-Bu)3 in dimethylformamide (DMF) has been shown to effectively catalyze the trifluoromethylation of aldehydes, ketones, and imines, producing the corresponding trifluoromethylated products in high yields. organic-chemistry.orgthieme-connect.com

This method offers several advantages, including rapid reaction times and high efficiency, even with sterically hindered substrates. organic-chemistry.org The reaction is believed to proceed through the formation of a hypervalent silicon intermediate, facilitated by the Lewis basicity of the phosphine. organic-chemistry.org The P(t-Bu)3-DMF system represents a "truly catalytic" process, which is an improvement over methods that require stoichiometric fluoride sources. thieme-connect.com

The scope of this catalytic system is broad, encompassing both electron-rich and electron-poor aromatic aldehydes, as well as aliphatic aldehydes and ketones. organic-chemistry.org This makes it a versatile tool for the synthesis of trifluoromethyl-containing compounds. The success of tri-tert-butylphosphine also suggests the potential for developing asymmetric versions of this reaction using chiral trialkylphosphines. organic-chemistry.org

| Substrate | Product | Yield (%) |

| 2-Naphthaldehyde | 2-(2,2,2-Trifluoro-1-hydroxyethyl)naphthalene | 99 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 98 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 99 |

| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethanol | 95 |

| Acetophenone | 2,2,2-Trifluoro-1-phenylethanol | 92 |

Table 1: Trifluoromethylation of Various Carbonyl Compounds using P(t-Bu)3-DMF System organic-chemistry.orgthieme-connect.com

Other Specialized Catalytic Transformations (e.g., Pudovik Reaction)

Beyond the more common catalytic applications, this compound also plays a role in other specialized organic transformations, a notable example being the Pudovik reaction. The Pudovik reaction involves the addition of a P-H bond from a hydrophosphoryl compound, such as a dialkyl phosphite, across a C=N bond of an imine or a C=C bond of an activated alkene. wikipedia.org

Tri-n-butylphosphine (PBu3) has been established as an effective catalyst for the conjugate addition of dialkyl phosphites to electron-deficient alkenes. eurekaselect.com This phosphine-catalyzed process offers high yields of the corresponding phosphonates in short reaction times and under mild conditions. A key advantage of using PBu3 is the avoidance of side reactions like the dimerization of the activated alkene. eurekaselect.com The catalytic activity of PBu3 in this transformation has been shown to be superior to that of tertiary amines. eurekaselect.com

The reaction is tolerant of various functional groups, including esters, nitriles, and amides in the alkene, as well as long alkyl chains in the dialkyl phosphite. eurekaselect.comlookchem.com The mechanism is thought to involve the nucleophilic addition of the phosphine to the alkene to form a phosphonium (B103445) zwitterion intermediate. lookchem.com The ease of catalyst recovery further enhances the practical utility of this method. eurekaselect.com

Recent research has also explored the use of tri-n-butylphosphine in catalyzing the addition of hydrophosphoryl compounds to alkynoates, leading to the formation of α-phosphoryl acrylates and vicinal bis-phosphoryl propanoates. researchgate.net

| Alkene | Dialkyl Phosphite | Product | Yield (%) |

| Methyl acrylate | Diundecyl phosphite | Diundecyl (2-methoxycarbonylethyl)phosphonate | 95 |

| Acrylonitrile | Didecyl phosphite | Didecyl (2-cyanoethyl)phosphonate | 92 |

| Methyl methacrylate | Diundecyl phosphite | Diundecyl (2-methoxycarbonylpropyl)phosphonate | 90 |

Table 2: PBu3-Catalyzed Pudovik Reaction with Various Alkenes and Dialkyl Phosphites lookchem.com

Mechanistic Investigations and Reaction Kinetics in Butylphosphine Catalysis

Elucidation of Oxidative Addition Processes

Oxidative addition is a fundamental step in many catalytic cycles, involving the addition of a substrate, typically an organic halide, to a low-valent metal center. In the context of butylphosphine catalysis, particularly with palladium, the nature of the phosphine (B1218219) ligand significantly influences the mechanism and rate of this process. nih.govuwindsor.ca

Mechanistic studies have shown that for palladium complexes with bulky trialkylphosphine ligands like tri-tert-butylphosphine (B79228), oxidative addition of aryl halides often proceeds through a dissociative pathway. uwindsor.canih.gov This involves the initial dissociation of a phosphine ligand from a bis(phosphine)palladium(0) complex to generate a highly reactive monophosphine palladium(0) species. uwindsor.camit.edu This coordinatively unsaturated intermediate then undergoes oxidative addition with the aryl halide. uwindsor.ca Kinetic studies on the oxidative addition of aryl bromides to Pd[P(o-Tol)3]2 revealed an inverse first-order dependence on the phosphine concentration, supporting a mechanism where ligand dissociation precedes the oxidative addition step. nih.gov

The electronic properties of the phosphine ligand also play a critical role. Electron-rich trialkylphosphines, such as tri-tert-butylphosphine, increase the electron density at the metal center, which in turn accelerates the rate of oxidative addition, especially for less reactive substrates like aryl chlorides. libretexts.orgtcichemicals.com However, catalysts with tert-butylphosphine ligands have shown lower activity in some specific reactions, such as the α-arylation of amides, compared to those with other bulky phosphines like tricyclohexylphosphine. berkeley.edu Mechanistic work on this reaction indicated that the rate-limiting step is the oxidative addition of the aryl halide. berkeley.edu

The mechanism of oxidative addition can also be influenced by the halide itself. Studies on the oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes have revealed different mechanistic pathways depending on the halide's identity. nih.gov For instance, the oxidative addition of iodobenzene (B50100) to certain palladium complexes ligated by hindered phosphines occurs via an irreversible, associative displacement of a phosphine ligand by the haloarene, followed by the cleavage of the carbon-iodine bond. nih.gov

In some nickel-catalyzed systems with phosphine ligands, the oxidative addition of aryl halides can be more complex, with the potential for competing pathways that lead to Ni(I) species alongside the desired Ni(II) aryl complexes. chimia.chuu.nl The denticity of the phosphine ligand has been shown to have a significant influence on the reaction's outcome in these cases. chimia.ch

Pathways of Reductive Elimination

Reductive elimination is the final step in many catalytic cross-coupling reactions, leading to the formation of the desired product and regeneration of the catalyst. The steric and electronic properties of this compound ligands play a crucial role in influencing the rate and mechanism of this process.

Generally, bulky phosphine ligands like tri-tert-butylphosphine facilitate reductive elimination. nih.govtcichemicals.com This is often attributed to the steric strain in the metal complex, which is relieved upon elimination of the product. u-tokyo.ac.jp Studies have shown that reductive elimination is often faster from three-coordinate complexes than from four-coordinate ones. nih.gov For palladium complexes with two monophosphine ligands, the rate of reductive elimination can be inversely dependent on the concentration of the added ligand, suggesting that the reaction proceeds through a three-coordinate intermediate formed by ligand dissociation. nih.govilpi.com

In the context of C-N bond formation, computational and experimental studies on phosphine-ligated alkylpalladium(II) amido complexes have shown that the free-energy barriers to reductive elimination are significantly lower for complexes with tri-tert-butylphosphine compared to those with N-heterocyclic carbene (NHC) ligands. nih.gov The reductive elimination from these complexes is thought to proceed through a transition state involving the migration of the alkyl group to the amido nitrogen. nih.gov For certain four-coordinate complexes with bidentate P,O-ligands, the reductive elimination can occur directly from the four-coordinate species, accompanied by a lengthening of the palladium-oxygen bond. nih.gov

The nature of the groups being eliminated also dictates the feasibility of the reductive elimination process. Reductive eliminations that form C-H and H-H bonds are generally fast, while those forming C-C and C-X bonds can be slower. u-tokyo.ac.jp The groups to be eliminated must typically be in a mutually cis orientation for the reaction to occur. ilpi.com

In some cases, the reactivity of palladium(II) complexes resulting from oxidative addition can lead to competing pathways. For example, in the presence of excess phosphine ligand, a competition can exist between direct reductive elimination to reform the starting materials and the formation of a Pd(I)-dimer. ethz.ch The favored pathway can be dependent on the nature of the aryl group involved. ethz.ch

Analysis of Transmetalation Steps

Transmetalation is a key step in cross-coupling reactions where an organic group is transferred from one metal (often a main group metal) to the transition metal catalyst. The nature of the phosphine ligand can significantly influence the rate and mechanism of this process.

In palladium-catalyzed cross-coupling reactions, coordinatively unsaturated palladium species are often crucial for efficient transmetalation. acs.org The use of bulky phosphine ligands, such as tri-tert-butylphosphine, can promote the formation of monoligated palladium complexes, which are believed to be the active species in the transmetalation step. nih.govacs.org

Kinetic and mechanistic studies of the Suzuki-Miyaura coupling of aryldimethylsilanolates catalyzed by (t-Bu₃P)₂Pd have revealed a dual mechanistic pathway for transmetalation. nih.gov One pathway involves a thermal, intramolecular transmetalation from an 8-Si-4 intermediate without the need for an external activator. nih.gov The second pathway is an anionically activated process involving the formation of a hypervalent 10-Si-5 siliconate intermediate. nih.gov The key to these processes is the formation of a Pd-O-Si linkage. nih.gov

In Negishi couplings, the addition of excess phosphine can slow down the transmetalation rate. acs.org This suggests that ligand dissociation from the palladium complex may be required prior to the transmetalation step. The mechanism can involve the substitution of a phosphine ligand by the organozinc reagent to form an intermediate that facilitates the transfer of the organic group. acs.org

The presence of Lewis acidic additives can also influence the transmetalation step. rsc.org In some cases, the Lewis acid is believed to accelerate the rate-limiting transmetalation by facilitating halide dissociation from the oxidative addition complex and promoting the coordination of the transmetalating agent. rsc.org

In bimetallic catalytic systems, where two different metal complexes cooperate, transmetalation connects the two catalytic cycles. For instance, a system using a Pd/PCy₃ and a Pd/bipy-6-OH complex for direct arylation involves the oxidative addition and reductive elimination steps occurring on the phosphine-containing palladium center, while C-H activation occurs on the other palladium complex, with a transmetalation step linking the two cycles. rsc.org

Ligand Exchange Dynamics in this compound-Metal Complexes

Ligand exchange dynamics are fundamental to understanding the behavior of this compound-metal complexes in catalytic reactions. The dissociation and association of phosphine ligands often dictate the formation of the catalytically active species and can influence the rates of elementary steps such as oxidative addition and reductive elimination.

In many palladium-catalyzed cross-coupling reactions using bulky and electron-rich trialkylphosphines like tri-tert-butylphosphine, a monophosphine palladium species is believed to be the active catalyst. mit.edu The bis(phosphine)palladium complex is often the resting state of the catalyst. mit.edu The equilibrium between the mono- and bis-phosphine complexes is a critical aspect of the catalytic cycle.

The steric bulk of the phosphine ligand is a major factor controlling ligand exchange. For example, in Josiphos ligands, which are ferrocenyl-based diphosphines, the steric hindrance and electronic properties allow for precise metal coordination and influence the ligand exchange dynamics, which in turn affects the catalytic cycle efficiency. scbt.com

Studies on metal chalcogenide nanocrystals have shown that tri-n-butylphosphine, acting as a Lewis base, can displace metal carboxylate complexes from the nanocrystal surface. acs.orgresearchgate.net The potency of this displacement is influenced by steric factors and the nature of the metal ion. acs.orgresearchgate.net This demonstrates the dynamic nature of ligand binding to metal centers.

In some systems, the substitution of one ligand for another follows specific kinetic pathways. For instance, kinetic studies of substitution reactions of tungsten carbonyl complexes with various phosphorus ligands, including tri-n-butylphosphine, have revealed multiple discrete pathways, including dissociative and associative mechanisms. core.ac.uk

The exchange of ligands can also be observed and quantified using techniques like NMR spectroscopy. For example, in chloride-terminated CdSe nanocrystals, the displacement of bound tri-n-butylphosphine by primary n-alkylamines can be monitored by ³¹P NMR. researchgate.net

Characterization of Catalytic Intermediates

The isolation and characterization of catalytic intermediates are crucial for elucidating reaction mechanisms. In this compound-catalyzed reactions, various spectroscopic and analytical techniques have been employed to identify key species in the catalytic cycle.

In palladium-catalyzed cross-coupling reactions, monoligated palladium species are often proposed as the active catalysts when using bulky phosphine ligands like tri-tert-butylphosphine. nih.govmit.edu While these species are typically highly reactive and difficult to isolate, their presence is inferred from kinetic studies and the characterization of related stable complexes. nih.govmit.edu For example, in the Suzuki reaction, the bis(phosphine)palladium complex, Pd(P(t-Bu)₃)₂, has been identified as the resting state of the catalyst. mit.edu

In the context of C-N bond formation, phosphine-ligated alkylpalladium(II) amido complexes have been synthesized and characterized as intermediates that undergo reductive elimination to form alkylamines. nih.gov X-ray crystallography has been instrumental in determining the solid-state structures of these intermediates.

For the Suzuki-Miyaura coupling of aryldimethylsilanolates, a key intermediate, an arylpalladium(II) silanolate complex, has been synthesized and characterized. nih.gov The X-ray crystal structure of this complex provided direct evidence for the Pd-O-Si linkage, which is crucial for the subsequent transmetalation step. nih.gov Stoichiometric reactions of this isolated complex confirmed its competence in the catalytic cycle. nih.gov

In some cases, the oxidative addition product itself can be a characterizable intermediate. For example, the reaction of Pd(Pt-Bu₃)₂ with aryl bromides can lead to the formation of Pd(II) complexes that have been studied to understand their subsequent reactivity. ethz.ch Furthermore, the use of bulky phosphine ligands can sometimes lead to the formation of dimeric palladium complexes after oxidative addition, which have been characterized. uwindsor.ca

The development of novel phosphine ligands can be guided by computational studies that predict the structures and stabilities of catalytic intermediates. scholaris.ca These computational insights, combined with experimental characterization, provide a powerful approach to understanding and improving catalytic systems.

Kinetic Studies and Rate Law Determination in this compound-Catalyzed Reactions

Kinetic studies are essential for understanding the mechanism of a catalytic reaction and identifying the rate-determining step. The rate law, which describes how the reaction rate depends on the concentrations of reactants and catalyst, provides valuable mechanistic insights. catalysis.blogetomica.orgnumberanalytics.com

For the Suzuki-Miyaura coupling of potassium aryl(dimethyl)silanolate catalyzed by (t-Bu₃P)₂Pd, the reaction exhibits a rate law that is zero order in both the arylsilanolate and the aryl bromide, and approximately first order in the palladium catalyst concentration. nih.gov This suggests that the turnover-limiting step occurs after the involvement of these reactants in the catalytic cycle.

In some cases, the concentration of the phosphine ligand itself appears in the rate law. An inverse dependence on the phosphine concentration is often indicative of a pre-equilibrium involving ligand dissociation before the rate-determining step. nih.gov

The method of initial rates is a common experimental technique used to determine the order of reaction with respect to each component. uri.edu By systematically varying the initial concentrations of reactants and catalyst and measuring the initial reaction rate, the exponents in the rate law can be determined.

It is important to note that in heterogeneous catalysis involving platinum, where tri-tert-butylphosphine can act as a poison, the kinetic rate law can be influenced by mass transport and the surface area of the catalyst. harvard.edu

The following table summarizes the observed reaction orders for various components in selected this compound-catalyzed reactions:

| Reaction | Catalyst System | Reactant | Order | Reference |

| Suzuki-Miyaura Coupling | (t-Bu₃P)₂Pd | K⁺[ArSi(Me)₂O]⁻ | 0 | nih.gov |

| Suzuki-Miyaura Coupling | (t-Bu₃P)₂Pd | Aryl Bromide | 0 | nih.gov |

| Suzuki-Miyaura Coupling | (t-Bu₃P)₂Pd | (t-Bu₃P)₂Pd | ~1 | nih.gov |

| Oxidative Addition | Pd[P(o-Tol)₃]₂ | P(o-Tol)₃ | -1 | nih.gov |

Investigation of Hypervalent Silicon Intermediates

In cross-coupling reactions involving organosilicon reagents, the formation of hypervalent silicon intermediates has been proposed to play a crucial role in facilitating the transmetalation step. These species are characterized by a silicon atom with a coordination number greater than four.

In the context of palladium-catalyzed cross-coupling of potassium aryl(dimethyl)silanolates with (t-Bu₃P)₂Pd as the catalyst, a dual mechanistic pathway for transmetalation has been identified. nih.gov One of these pathways involves the formation of a five-coordinate, hypervalent siliconate intermediate (a 10-Si-5 species). nih.gov This intermediate is formed through the activation of the silanolate by another equivalent of the silanolate or another anionic activator. nih.gov This activated pathway with the hypervalent silicon intermediate leads to a more rapid transmetalation compared to the neutral pathway. nih.govacs.org

The concept of hypervalent silicon intermediates is also central to certain Lewis base-catalyzed reactions. nih.govu-tokyo.ac.jp For instance, chiral phosphine oxides can catalyze asymmetric aldol (B89426) reactions by coordinating to a chlorosilane to form a chiral hypervalent silicon complex in situ. acs.org This complex then acts as a chiral Lewis acid to activate the substrates. acs.org DFT calculations have been employed to investigate the formation and structure of these chiral cationic hypervalent silicon species. rsc.org

While the direct observation of hypervalent silicon intermediates in this compound-catalyzed reactions can be challenging, their involvement is supported by kinetic data and computational studies. The dependence of the reaction rate on the concentration of the activating anion in the Hiyama coupling of arylsilanolates provides strong evidence for the role of these species. nih.govacs.org

Ionic Reaction Mechanisms in this compound Catalysis

The catalytic activity of this compound, particularly tri-n-butylphosphine (PBu₃), in numerous organic transformations is fundamentally rooted in its action as a nucleophile. The reaction mechanisms are predominantly ionic, initiated by the nucleophilic attack of the phosphine on an electron-deficient substrate. This initial step generates a reactive, charge-separated intermediate, typically a zwitterion, which then drives the subsequent steps of the catalytic cycle. Mechanistic investigations and kinetic studies have been pivotal in elucidating these ionic pathways.

A cornerstone of this compound catalysis is the phospha-Michael addition, where the phosphine adds to a Michael acceptor. researchgate.net This process generates key zwitterionic intermediates that are central to many synthetically valuable transformations. researchgate.net The formation of these ionic species is a recurring motif in reactions such as annulations, conjugate additions, and rearrangements.

Detailed Research Findings

A well-documented example of an ionic mechanism is the tri-n-butylphosphine-catalyzed [4+2] annulation of α-alkyl allenoates with N-tosylimines. orgsyn.org The catalytic cycle is initiated by the nucleophilic addition of tri-n-butylphosphine to the β-carbon of the allenoate. This step results in the formation of a resonance-stabilized zwitterionic intermediate. orgsyn.org This intermediate then engages the imine in a series of steps involving proton transfer and subsequent cyclization, ultimately yielding a tetrahydropyridine (B1245486) derivative and regenerating the trithis compound (B147548) catalyst. orgsyn.org

The general principle involves the phosphine acting as a Lewis base catalyst, attacking an electrophilic starting material to form a phosphonium (B103445) zwitterion. acs.orgnumberanalytics.com This intermediate can then act as a Brønsted base, a nucleophile, or undergo further rearrangement before the final product is formed and the phosphine catalyst is regenerated. acs.org

Kinetic studies provide quantitative insight into these ionic mechanisms. The rates of phospha-Michael additions are highly dependent on the electronic properties of both the phosphine and the Michael acceptor. Research involving the kinetics of the reaction between various tertiary phosphines and Michael acceptors has been conducted to quantify these effects. For instance, second-order rate constants for the addition of trithis compound to different electrophiles have been determined, highlighting its reactivity. rsc.org

A multi-faceted study combining NMR spectroscopy and mass spectrometry has been used to monitor the conjugate addition of ethanol (B145695) to ethyl-2-butynoate, catalyzed by tri-n-butylphosphine. rsc.org This investigation provided direct evidence for the presence of various phosphonium salt intermediates during the reaction. The dominant presence of these ionic species, as observed through ³¹P NMR, confirms that the reaction proceeds through an ionic pathway, with the free phosphine catalyst being present in very low concentrations throughout the reaction. rsc.org

The following interactive data tables summarize key findings from kinetic and spectroscopic studies, illustrating the ionic nature of this compound catalysis.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Tri-n-butylphosphine (PBu₃) with Michael Acceptors Data sourced from kinetic studies in dichloromethane (B109758) at 20°C. rsc.org

| Michael Acceptor | k₂ (M⁻¹s⁻¹) |

| Ethyl acrylate | 1.15 x 10⁻² |

| Ethyl allenoate | 2.50 x 10⁻² |

| Ethenesulfonyl fluoride (B91410) | 1.83 x 10³ |

| Ethyl 2-butynoate | 1.25 x 10⁻³ |

Table 2: ³¹P NMR Chemical Shifts of Phosphonium Intermediates Observed during the tri-n-butylphosphine catalyzed conjugate addition of ethanol to ethyl-2-butynoate in CD₃CN. rsc.org

| Phosphorus Species | Chemical Shift (δ, ppm) |

| Tri-n-butylphosphine Oxide | 58.3 |

| Phosphonium Intermediate 1 | 50.40 |

| Phosphonium Intermediate 2 | 44.97 |

| Phosphonium Intermediate 3 | 44.18 |

| Phosphonium Intermediate 4 | 43.28 |

| Phosphonium Intermediate 5 | 37.63 |

| Phosphonium Intermediate 6 | 37.00 |

| Phosphonium Intermediate 7 | 36.84 |

| Phosphonium Intermediate 8 | 35.98 |

These findings collectively underscore that the catalytic role of this compound is expressed through well-defined ionic reaction mechanisms, initiated by its potent nucleophilicity and propagated by the resultant zwitterionic and phosphonium salt intermediates.

Computational and Theoretical Investigations of Butylphosphine Chemistry

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Reaction Mechanisms

Quantum chemical calculations, primarily Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the reaction mechanisms involving butylphosphine. These computational techniques are used to map out the potential energy surfaces of reactions, identifying intermediates, transition states, and products. rsc.orgrsc.orgmdpi.com

DFT methods, with various functionals such as B3LYP and PBE, often corrected for dispersion effects (e.g., PBE-D3), have been widely applied to study the gas-phase decomposition of precursors like tert-butylphosphine (TBP). rsc.orgrsc.org These calculations provide a comprehensive catalog of unimolecular and bimolecular reaction pathways, including thermodynamic data and transition state energies. rsc.orgrsc.org For instance, studies on the decomposition of TBP, a common precursor in Metal-Organic Vapour Phase Epitaxy (MOVPE), have shown that most reaction channels have high energy barriers or unfavorable thermodynamics, suggesting that the intact precursor is the most abundant species under typical MOVPE conditions. rsc.orgrsc.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), serve as high-level benchmarks to validate the accuracy of DFT results. rsc.orgrsc.org These methods have been used to investigate the hydrolysis of related phosphorus compounds and provide a robust theoretical foundation for understanding reaction mechanisms. nih.gov The combination of DFT and ab initio molecular dynamics allows for the study of the dynamical aspects of reaction mechanisms in both gas and condensed phases. nih.gov

In the context of catalysis, DFT calculations have been employed to investigate the mechanisms of reactions catalyzed by palladium complexes bearing phosphine (B1218219) ligands. For example, the mechanism of PBu3-catalyzed intramolecular cyclizations of N-allylic substituted α-amino nitriles has been elucidated using DFT. nih.gov These studies explore multiple reaction pathways and have successfully explained the observed chemo- and stereoselectivities by identifying the lowest energy barriers. nih.gov Similarly, the mechanism of C-P coupling from cyclometalated Au(III) complexes has been investigated, postulating that the phosphine first coordinates to the metal center, followed by reductive elimination. nih.govd-nb.info

Transition State Analysis and Energy Barrier Calculations

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of associated energy barriers. ims.ac.jp This information is crucial for predicting reaction rates and identifying the rate-determining steps of a chemical process.